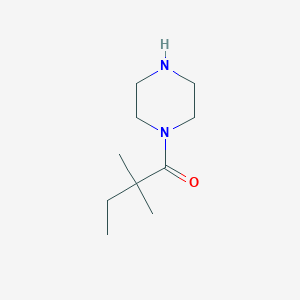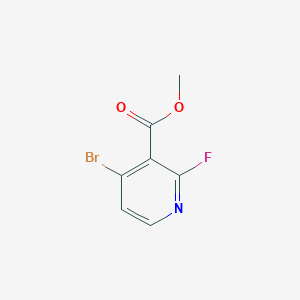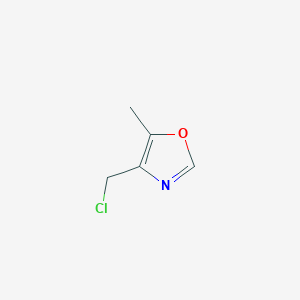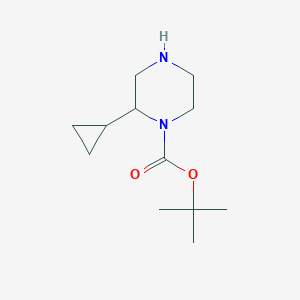
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
“2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its English name “®-2-CYCLOPROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER” and English alias "tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester” consists of 12 carbon atoms ©, 22 hydrogen atoms (H), 2 nitrogen atoms (N), and 2 oxygen atoms (O), giving it a molecular weight of 226.32 .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester” is 310.2±17.0 °C and its predicted density is 1.090±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 8.41±0.40 .Scientific Research Applications
Synthesis and Characterization
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester and its derivatives have been extensively studied for their synthesis and molecular structure. For instance, the synthesis, characterization, and biological evaluation of related piperazine derivatives have been documented. These compounds are synthesized and characterized by various spectroscopic techniques, including FT-IR, ^1H & ^13C NMR, and LCMS, and their structures confirmed by X-ray diffraction analysis. They exhibit moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Similar studies have been conducted on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showing its structural confirmation through XRD data and its biological activities (Sanjeevarayappa et al., 2015).
Photostability and Photodegradation
Research on the photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, reveals their photostability and photodegradation mechanisms. These studies provide insights into the stability of these compounds under various conditions, which is crucial for their potential application in medicinal chemistry (Mella et al., 2001).
Enantioselective Synthesis
The versatility of related piperazine derivatives for the enantioselective synthesis of biologically active molecules has been demonstrated. For example, the use of enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare active alkaloids via reagent-based differentiation highlights their importance as chiral building blocks (Passarella et al., 2005).
Molecular Structure Analysis
Detailed molecular structure analyses of compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate contribute to the understanding of their chemical properties and potential applications. These analyses, including crystal and molecular structure reports, support the development of new synthetic strategies and materials (Mamat et al., 2012).
Biological Activity
Various derivatives of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester have been synthesized and tested for their biological activities. These include studies on their antibacterial, antifungal, and anthelmintic properties, providing a foundation for further exploration of these compounds in drug development and other scientific applications (Liu Ya-hu, 2010).
properties
IUPAC Name |
tert-butyl 2-cyclopropylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIMEBHYLJNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



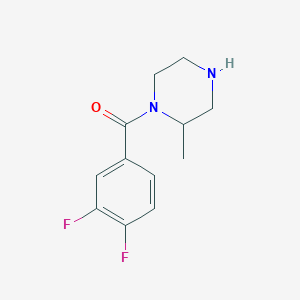
![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)


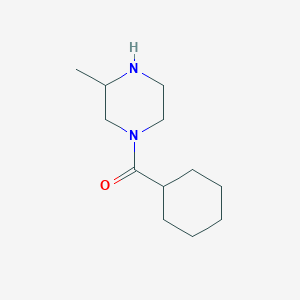

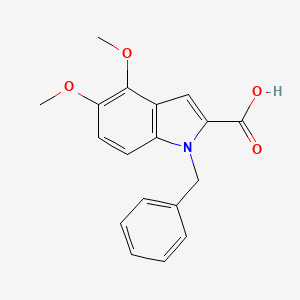
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
